2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-5-chloro-N-(cyclopropylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c12-10-4-3-8(13)5-9(10)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKAYIUNKSNSCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=C(C=CC(=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride-Mediated Acylation
The most direct method involves converting 2-bromo-5-chlorobenzoic acid to its reactive acyl chloride intermediate. As detailed in patent EP3816150B1, 2-bromo-5-chlorobenzoic acid undergoes treatment with thionyl chloride (SOCl₂) under reflux to generate 2-bromo-5-chlorobenzoyl chloride. Subsequent reaction with cyclopropylmethylamine in tetrahydrofuran (THF) at 0–25°C yields the target benzamide. This method, while straightforward, requires careful control of stoichiometry to avoid over-acylation byproducts.
Reaction Scheme:
Coupling Reagent-Assisted Synthesis
An alternative approach employs carbodiimide- or phosphonium-based coupling agents to activate the carboxylic acid directly. Research from demonstrates the use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF). This method circumvents the need for acyl chloride isolation, reducing side reactions and improving safety profiles.
Optimized Conditions:
-
Reagents: 2-Bromo-5-chlorobenzoic acid (1.1 eq), cyclopropylmethylamine (1.0 eq), HATU (1.1 eq), DIPEA (2.0 eq)
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Solvent: DMF (0.1 M concentration)
Reaction Optimization and Kinetic Analysis
Temperature and Solvent Effects
Comparative studies reveal that DMF outperforms THF in coupling reactions due to its superior ability to stabilize reactive intermediates. Reactions conducted at 25°C for 12–16 hours achieve complete conversion, whereas elevated temperatures (>40°C) promote decomposition. In contrast, acyl chloride methods require strict temperature control (0–5°C during amine addition) to suppress HCl-mediated side reactions.
Stoichiometric Considerations
Excess cyclopropylmethylamine (1.5–2.0 eq) is critical in both methods to ensure complete consumption of the acyl chloride or activated ester. Molar ratios below 1.2 eq result in residual starting material and reduced yields (<60%).
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel chromatography using gradients of ethyl acetate in petroleum ether (EtOAc/PE 1:5 → 1:2). This removes unreacted starting materials and symmetrical urea byproducts formed during coupling.
Typical Purification Data:
| Parameter | Value |
|---|---|
| Column Volume | 40 × 250 mm |
| Flow Rate | 30 mL/min |
| Purity Post-Purification | ≥95% (HPLC) |
Spectroscopic Characterization
1H NMR (400 MHz, CDCl₃):
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δ 7.78 (d, J = 8.8 Hz, 1H, Ar-H)
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δ 7.57 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)
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δ 3.35 (t, J = 6.4 Hz, 2H, NCH₂)
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δ 1.10–1.05 (m, 1H, cyclopropane CH)
LC-MS Analysis:
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
The coupling reagent method is favored for large-scale production due to reduced corrosive reagent use and improved safety. However, cost analyses indicate that HATU-mediated reactions incur higher material expenses ($12–15/g reagent) compared to acyl chloride routes ($2–4/kg SOCl₂). Hybrid approaches using PyBroP with DIPEA offer a balance between cost and efficiency .
Scientific Research Applications
2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an antimicrobial or anticancer agent.
Material Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism by which 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of halogens and the cyclopropylmethyl group can influence its binding affinity and specificity. The exact pathways depend on the biological context, but it often involves inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide with structurally related benzamide derivatives:
*LogP values estimated using fragment-based methods; experimental data unavailable for most compounds.
Key Observations:
- N-Substituents: The cyclopropylmethyl group imposes steric constraints and ring strain, differing from the more flexible cyclobutyl or smaller dimethyl groups . This may influence binding interactions in biological systems.
- Molecular Weight and Solubility : The target compound (301.56 g/mol) is heavier than its dimethyl or cyclobutyl analogs, likely reducing aqueous solubility compared to 2-bromo-5-methoxy-N,N-dimethylbenzamide (LogP = 2.16) .
PCAF HAT Inhibition (Benzamide Analogs) :
Compounds with 2-acylamino or carboxyphenyl substituents on benzamide scaffolds (e.g., 2-hexanoylamino-1-(3-carboxyphenyl)benzamide) exhibit PCAF HAT inhibitory activity (67–79% at 100 μM). While the target compound lacks these groups, its halogenated aromatic system may engage in π-π stacking or halogen bonding with enzyme active sites, analogous to salicylic acid derivatives.
Functional Group Comparison
- Benzamide vs.
- Cyclopropane vs. Cyclobutane : The cyclopropylmethyl group’s smaller ring size (60° bond angles) creates greater ring strain than cyclobutyl (90°), possibly affecting conformational stability in binding pockets .
Biological Activity
2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article examines its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance.
Chemical Structure and Properties
The structure of 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide features a benzamide backbone with bromine and chlorine substituents at the 2 and 5 positions, respectively, and a cyclopropylmethyl group attached to the nitrogen atom. This unique configuration may influence its interaction with biological targets.
The biological activity of 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The halogen substituents may enhance binding affinity, while the cyclopropylmethyl group can affect lipophilicity and membrane permeability, which are critical for bioactivity.
Biological Activity Overview
The compound has shown promise in several biological assays:
- Anticancer Activity : Preliminary studies indicate that 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human cancer cells such as KB31 and A549, demonstrating significant apoptosis induction in specific cell types .
- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. For example, it may inhibit certain proteases or kinases involved in cancer progression or inflammatory responses .
- Neuropharmacological Effects : Given its structural characteristics, it is hypothesized that the compound could modulate neurotransmitter systems, potentially acting as a receptor antagonist or agonist in central nervous system applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds that share structural features with 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide:
- Cytotoxicity Studies : Research indicates that compounds with similar halogenated benzamide structures can induce apoptosis in cancer cell lines by triggering mitochondrial pathways. This suggests that 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide could have comparable effects .
- Receptor Binding Studies : Analogous compounds have demonstrated selective binding to specific G protein-coupled receptors (GPCRs), highlighting the importance of substituent positioning on receptor affinity. This aspect is crucial for developing targeted therapies .
- In Vivo Efficacy : Animal models treated with structurally related compounds have shown improved outcomes in disease models, supporting the potential therapeutic applications of 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide in inflammatory diseases and cancers .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via amidation reactions using chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (CITF) as a coupling agent. For example, 3,5-bis(trifluoromethyl)benzoic acid is activated with CITF in acetonitrile, followed by reaction with cyclopropylmethylamine derivatives. Intermediate purification is achieved via silica gel chromatography (PE:EtOAc gradients), and structural confirmation relies on -NMR and TLC monitoring .
Q. How is the purity and identity of 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide validated in academic settings?
- Methodology : Purity is assessed using TLC with solvent systems like PE:EtOAc (3:1) to monitor reaction progress. Final compound identity is confirmed via -NMR (e.g., aromatic protons at δ 7.2–8.0 ppm, cyclopropyl CH at δ 0.5–1.5 ppm) and mass spectrometry (e.g., m/z corresponding to [M+H]) .
Q. What safety protocols are critical when handling halogenated benzamide derivatives like this compound?
- Methodology : Use fume hoods for reactions involving volatile reagents (e.g., MeCN, DMF). Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Waste disposal must comply with OSHA standards for halogenated organics, and exposure monitoring is advised due to potential toxicity .
Advanced Research Questions
Q. How can low yields in the amidation step be optimized for halogenated benzamide derivatives?
- Methodology : Low yields often arise from incomplete activation of the carboxylic acid. Switching to microwave-assisted synthesis (e.g., 130–160°C for 20–60 min) improves reaction efficiency. Catalytic systems like Pd(PPh) or Zn(CN) enhance cyanide substitutions, as seen in analogous benzamide syntheses. Solvent optimization (e.g., DMF for polar intermediates) and degassing with inert gases (N) also mitigate side reactions .
Q. What computational tools are recommended for analyzing the crystal structure of this compound?
- Methodology : Mercury CSD 2.0 enables visualization of crystal packing and hydrogen-bonding networks. For refinement, SHELXL (via SHELX suite) is widely used for small-molecule crystallography, particularly for resolving halogen-heavy structures. Pair distribution function (PDF) analysis can address discrepancies in X-ray diffraction data caused by heavy atoms like bromine .
Q. How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodology : Discrepancies may arise from solvent effects or dynamic processes (e.g., rotational barriers in the cyclopropyl group). Use DFT calculations (Gaussian or ORCA) to simulate NMR spectra under experimental conditions (e.g., DMSO-d solvent model). Cross-validation with 2D NMR (e.g., - HSQC) clarifies ambiguous assignments .
Q. What strategies are effective for functionalizing the benzamide core to enhance bioactivity?
- Methodology : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position to improve metabolic stability. Substituents like pyridinyl or oxadiazole rings can be added via Suzuki-Miyaura coupling or Huisgen cycloaddition. Biological evaluation (e.g., enzyme inhibition assays) guides iterative optimization, as demonstrated in antibacterial benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
